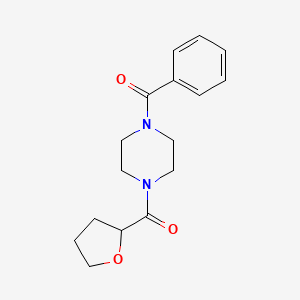![molecular formula C25H17N3O4S B5228556 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide, commonly known as BMF-007, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic benefits. BMF-007 is a furamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of BMF-007 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. BMF-007 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BMF-007 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, BMF-007 has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMF-007 is its ability to inhibit multiple signaling pathways, making it a potential therapeutic agent for various diseases. Additionally, BMF-007 has been shown to have low toxicity in animal studies. However, one of the limitations of BMF-007 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BMF-007. One direction is to study its potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the optimal dosage and administration route for BMF-007. Additionally, further studies are needed to fully understand the mechanism of action of BMF-007 and its potential side effects.
Conclusion:
In conclusion, BMF-007 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic benefits. It exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been shown to have low toxicity in animal studies. Further research is needed to fully understand the mechanism of action of BMF-007 and its potential therapeutic benefits in other diseases.
Métodos De Síntesis
BMF-007 can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 2-chloro-3-methylbenzoic acid, followed by the reaction of the resulting intermediate with 3-nitrobenzoyl chloride and furfurylamine. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
BMF-007 has been extensively studied for its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BMF-007 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, BMF-007 has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4S/c1-15-18(25-27-20-9-2-3-11-23(20)33-25)8-5-10-19(15)26-24(29)22-13-12-21(32-22)16-6-4-7-17(14-16)28(30)31/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIBFGOUWQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)
![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)


![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)